Sebacoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Polymer Synthesis:

- Nylon-6,10: Sebacoyl chloride reacts with hexamethylenediamine to form nylon-6,10, a type of polyamide used in various applications, including textiles, engineering plastics, and biomedical devices. [Source: National Center for Biotechnology Information, PubChem - Sebacoyl chloride, ]

- Biodegradable Polymers: Sebacoyl chloride can be used to synthesize biodegradable polymers for drug delivery, tissue engineering, and other biomedical applications. These polymers degrade over time into harmless components, reducing their environmental impact. [Source: National Center for Biotechnology Information, PubChem - Sebacoyl chloride, ]

Drug Delivery Systems:

- Microcapsules: Sebacoyl chloride can be used to create microcapsules, tiny spheres that encapsulate drugs or other substances. These microcapsules can be designed for controlled release of their contents, which can improve drug efficacy and reduce side effects. [Source: National Center for Biotechnology Information, PubChem - Sebacoyl chloride, ]

Material Science:

- Functional Materials: Sebacoyl chloride can be used to modify the surface properties of materials, making them more functional for specific applications. For example, it can be used to create surfaces with improved adhesion, conductivity, or biocompatibility. [Source: ScienceDirect - Preparation and sorption studies of polyester microsphere copolymers containing β-cyclodextrin, ]

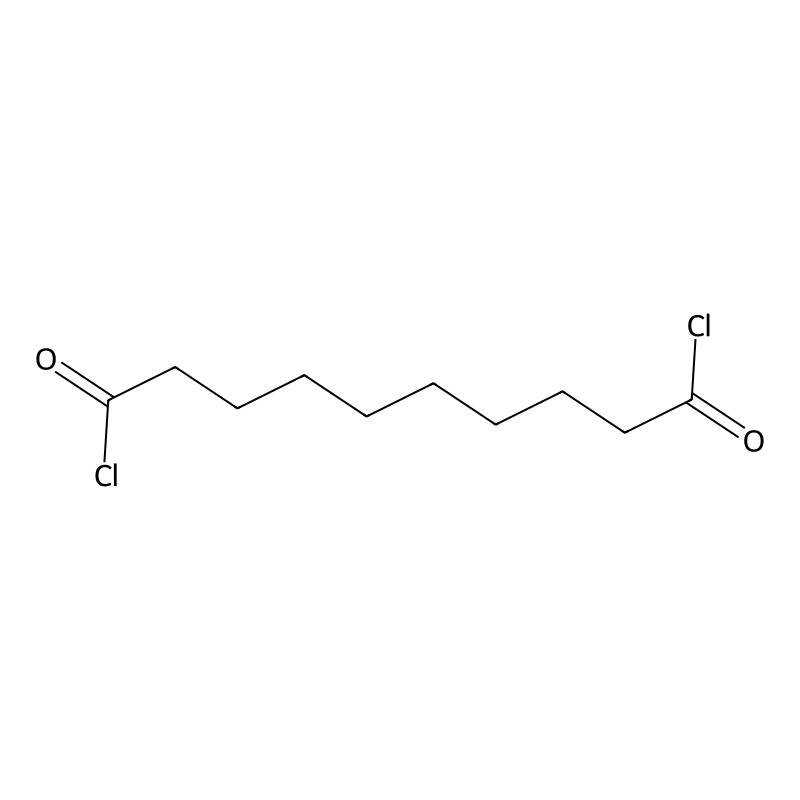

Sebacoyl chloride, also known as sebacoyl dichloride, is a diacyl chloride with the chemical formula (CH₂)₈(COCl)₂ []. It appears as a colorless oily liquid with a pungent odor []. Sebacoyl chloride is a key intermediate used in various scientific research applications, particularly in the synthesis of polymers and biomaterials [, ].

Molecular Structure Analysis

Sebacoyl chloride features a linear molecular structure with two acyl chloride groups (COCl) connected by a ten-carbon aliphatic chain (CH₂)₈ []. The presence of the two highly electronegative chlorine atoms (Cl) attached to the carbonyl carbons (C=O) creates a polar molecule. The long aliphatic chain contributes to the lipophilic character of the molecule, allowing it to interact with and integrate into nonpolar environments [].

Chemical Reactions Analysis

Synthesis

Sebacoyl chloride can be synthesized through the reaction of sebacic acid with thionyl chloride (SOCl₂) according to the following balanced equation []:

C₁₀H₁₈O₄ (sebacic acid) + 2SOCl₂ (thionyl chloride) → C₁₀H₁₆Cl₂O₂ (sebacoyl chloride) + 2SO₂ (sulfur dioxide) + 2HCl (hydrogen chloride)

Excess thionyl chloride is removed by distillation during the purification process [].

Other Relevant Reactions:

- Acylation: Sebacoyl chloride readily reacts with alcohols, amines, and other nucleophiles to form amides, esters, and other derivatives. This property makes it a valuable building block for the synthesis of various polymers and bioconjugates [, ].

C₁₀H₁₆Cl₂O₂ (sebacoyl chloride) + R-OH (alcohol) → C₁₀H₁₆O₄ (diacyl) + 2HCl (hydrogen chloride) (where R is an alkyl group)

- Hydrolysis: Sebacoyl chloride is susceptible to hydrolysis in the presence of water, releasing hydrogen chloride (HCl) and regenerating sebacic acid [].

C₁₀H₁₆Cl₂O₂ (sebacoyl chloride) + H₂O (water) → C₁₀H₁₈O₄ (sebacic acid) + 2HCl (hydrogen chloride)

Physical and Chemical Properties

- Melting point: -2.5 °C []

- Boiling point: 220 °C (decomposition) []

- Density: 1.12 g/cm³ []

- Solubility: Soluble in organic solvents like hydrocarbons and ethers [].

- Stability: Corrosive and readily hydrolyzes in moist air [].

Mechanism of Action (Not Applicable)

Sebacoyl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

- Corrosivity: Contact with skin or eyes can cause severe irritation and burns [].

- Toxicity: Inhalation or ingestion can be harmful [].

- Flammability: May decompose upon heating, releasing toxic fumes [].

- Reactivity: Reacts violently with water and alcohols, releasing hydrochloric acid fumes [].

Safety recommendations:

- Wear personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling sebacoyl chloride.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry, and tightly sealed container.

- Dispose of waste according to local regulations.

- Hydrolysis: When exposed to water, it reacts to form sebacic acid and hydrogen chloride:

- Polymerization: It can react with hexamethylenediamine to yield nylon-6,10 through an interfacial polycondensation reaction. This process involves the formation of amide bonds between the amine groups of hexamethylenediamine and the acyl chloride groups of sebacoyl chloride .

Sebacoyl chloride exhibits significant biological activity primarily through its role in polymer synthesis. It can interact with various biomolecules, leading to potential modifications or inactivation. The compound is known for its corrosive effects on cellular membranes, which can result in severe damage upon contact. It has been shown to affect biochemical pathways related to polymerization processes, particularly in the formation of polyamide microcapsules .

The synthesis of sebacoyl chloride typically involves the reaction of sebacic acid with thionyl chloride. The reaction can be represented as follows:

Residual thionyl chloride can be removed by distillation. In industrial applications, this synthesis is scaled up to optimize yield and purity through controlled reaction conditions .

Sebacoyl chloride is primarily utilized in:

- Polymer Production: It is a key reagent in the synthesis of nylon-6,10 and other polyamides.

- Chemical Reagent: Used in organic synthesis for various acylation reactions.

- Microencapsulation: Involved in the formation of polyamide microcapsules for drug delivery systems and other applications .

Studies on sebacoyl chloride emphasize its interactions with nucleophilic groups in proteins and enzymes. These interactions can lead to covalent modifications that may alter biological functions. The compound's corrosive nature necessitates careful handling due to its potential to cause severe burns and respiratory irritation upon exposure .

Sebacoyl chloride shares structural similarities with other di-acyl chlorides but exhibits unique properties due to its longer carbon chain. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Adipoyl Chloride | Shorter chain; more susceptible to hydrolysis | |

| Suberoyl Chloride | Intermediate chain length; similar applications | |

| Terephthaloyl Chloride | CHClO | Aromatic structure; used primarily in polyester synthesis |

Sebacoyl chloride's longer carbon chain contributes to its reduced reactivity towards hydrolysis compared to shorter-chain counterparts, making it particularly useful in specific polymerization processes .

Sebacoyl chloride serves as a critical monomer in interfacial polycondensation reactions, particularly for synthesizing nylon-6,10. This method exploits the immiscibility of aqueous and organic phases to localize polymerization at their interface. Hexamethylenediamine, dissolved in an alkaline aqueous phase (pH ~10–12), reacts with sebacoyl chloride dissolved in a nonpolar organic solvent such as dichloromethane or tetrachloroethylene. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the diacid chloride, releasing hydrochloric acid (HCl). Sodium hydroxide in the aqueous phase neutralizes HCl, shifting the equilibrium toward polymer formation.

The interfacial pressure and monomer adsorption dynamics significantly influence polymerization efficiency. Studies demonstrate that polymerization occurs within a mixed monolayer of adsorbed monomers at the interface. When the interfacial pressure exceeds the equilibrium spreading pressure of the polymer (e.g., 14.5 dynes/cm for carbon tetrachloride/water systems), the polymer precipitates as a film. Optimizing diamine and diacid chloride concentrations (typically 0.02–0.04 M) ensures high molecular weight nylon-6,10 with inherent viscosities of 1.0–1.8 dL/g. Stirring rates during emulsification must balance droplet size uniformity with minimized hydrolysis of sebacoyl chloride, which proceeds at ~6% after 3 minutes in aqueous systems.

Thionyl Chloride-Mediated Diacid Chloridation Mechanisms

The industrial synthesis of sebacoyl chloride predominantly involves reacting sebacic acid with excess thionyl chloride (SOCl₂). The reaction mechanism proceeds through a chlorosulfite intermediate:

- Nucleophilic attack: The carboxylic acid oxygen attacks sulfur in SOCl₂, forming a tetrahedral intermediate.

- Chloride departure: A chloride ion leaves, generating an acylium ion.

- Proton transfer: The intermediate collapses, releasing SO₂ and HCl.

The overall stoichiometry is:

$$ \text{C}{10}\text{H}{18}\text{O}4 + 2\,\text{SOCl}2 \rightarrow \text{C}{10}\text{H}{16}\text{Cl}2\text{O}2 + 2\,\text{SO}_2 + 2\,\text{HCl} $$

Excess thionyl chloride (1.5–2.0 equivalents) ensures complete conversion of sebacic acid, while heating at 60–80°C accelerates the reaction. Residual SOCl₂ is removed via fractional distillation under reduced pressure (bp: 79°C for SOCl₂ vs. 220°C for sebacoyl chloride). Catalysts like dimethylformamide (DMF) are unnecessary due to the high reactivity of sebacic acid’s terminal carboxyl groups.

Solvent Selection Criteria in Large-Scale Production Protocols

Solvent choice directly impacts yield, purity, and process safety in sebacoyl chloride synthesis. Key criteria include:

| Solvent | Dielectric Constant | Boiling Point (°C) | Reactivity with Sebacoyl Chloride |

|---|---|---|---|

| Dichloromethane | 8.93 | 40 | Low |

| Tetrachloroethylene | 2.27 | 121 | None |

| Hexane | 1.88 | 69 | None |

Nonpolar solvents (e.g., hexane) minimize side reactions but require longer reaction times due to poor solubility of sebacic acid. Chlorinated solvents like dichloromethane enhance reaction rates but necessitate strict moisture control to prevent hydrolysis. In large-scale operations, tetrachloroethylene is preferred for its high boiling point, facilitating solvent recovery via distillation.

Purity Enhancement Strategies Through Fractional Distillation

Fractional distillation under reduced pressure (20–30 mmHg) effectively separates sebacoyl chloride (bp: 220°C) from residual thionyl chloride (bp: 79°C) and sebacic acid (mp: 133°C). A typical distillation setup includes:

- Packed column: Improves theoretical plates for sharper separation.

- Temperature gradient control: Maintains 100–150°C in the still pot to prevent thermal degradation.

Post-distillation, sebacoyl chloride exhibits >99% purity, confirmed by IR spectroscopy (C=O stretch at 1800 cm⁻¹, C-Cl at 700 cm⁻¹). Trace HCl and hydrolyzed sebacic acid are removed via extraction with dry toluene followed by sodium bicarbonate washes. For laboratory-scale purification, short-path distillation achieves >98% purity with minimal decomposition.

Nylon-6,10 Fiber Production Through Phase Boundary Reactions

Sebacoyl chloride, with the molecular formula C₁₀H₁₆Cl₂O₂ and molecular weight of 239.14 g/mol, serves as a crucial monomer in the synthesis of nylon-6,10 through interfacial polycondensation reactions [1] [2]. This diacid chloride undergoes rapid condensation polymerization with hexamethylenediamine at the interface between immiscible phases, typically an aqueous phase containing the diamine and an organic phase containing sebacoyl chloride [3] [4].

The interfacial polymerization mechanism occurs through a two-dimensional reaction at the phase boundary, where polymerization takes place in a mixed monolayer of adsorbed monomers [3]. When the interfacial pressure of the adsorbed mixed monolayer exceeds the equilibrium spreading pressure of the polymer, precipitation occurs from the monolayer, creating a thick film at the interface [3]. Critical interfacial pressures for polymer precipitation have been measured at 14.5 dynes cm⁻¹ for carbon tetrachloride/water interfaces, 9.4 dynes cm⁻¹ for n-heptane/water, and 6.5 dynes cm⁻¹ for benzene/water systems [3].

The phase boundary reaction exhibits unique kinetic characteristics that distinguish it from conventional bulk polymerization. The reaction proceeds through an initial stage where polymer formation occurs at the surface of separation or is displaced into the organic phase, which is typically the better solvent for the starting materials [5]. Chain growth occurs through reaction between oligomers and starting materials, with the diamine diffusing into the organic phase and reacting with acid chloride-terminated oligomers [5]. The concentration and size of oligomers increase until high-polymer film formation occurs [5].

Mechanical properties of nylon-6,10 fibers produced through this method demonstrate excellent tensile strength and elasticity. The inherent viscosity of the resulting polymer typically ranges from 1.0 to 1.8 dl/g when measured in m-cresol at 30°C [6]. The polymer exhibits a crystalline melting temperature of 215°C under polarizing microscopy and a melt temperature of 220°C on hot metal surfaces [6]. The high molecular weight ranges and specific properties achieved through interfacial polycondensation make these fibers suitable for demanding applications in textiles, automotive components, and industrial materials [6].

Temperature effects on the interfacial polymerization process show optimal conditions at moderate temperatures, with reaction rates increasing from 0.7 to 1.5 h⁻¹ as temperature increases from 30 to 50°C in acetone systems [7]. However, temperatures above 50°C can lead to decreased molecular weights due to thermal effects on the reaction system [7]. The reaction typically completes within 2-10 minutes of contact between phases, with no significant increase in yield or molecular weight observed beyond this timeframe [5].

Photoresponsive Polymer Design Incorporating Chromophoric Monomers

Sebacoyl chloride demonstrates significant potential in the synthesis of photoresponsive polymers through its incorporation with chromophoric monomers. The compound's reactive diacid chloride functionality enables the formation of ester linkages with chromophore-bearing alcohols, creating polymers with tunable photophysical properties [8] [9].

The design of photoresponsive polymers utilizing sebacoyl chloride involves the strategic incorporation of chromophoric units into the polymer backbone or as pendant groups. Azobenzene derivatives, known for their reversible trans-cis photoisomerization, can be successfully incorporated through reaction with sebacoyl chloride to create materials with controllable photomechanical properties [8]. The resulting polymers exhibit photochromic behavior with the ability to undergo reversible structural changes upon light exposure [8].

Spiropyran-based photochromic systems have been developed using sebacoyl chloride as a crosslinking agent, enabling the creation of materials with switchable optical properties [8]. These systems demonstrate the ability to undergo reversible ring-opening and ring-closing reactions upon UV and visible light exposure, making them suitable for applications in optical storage devices and smart materials [8].

The synthesis of pyrene-containing photoresponsive polymers through sebacoyl chloride chemistry has shown promising results in circularly polarized luminescence applications [10]. The incorporation of pyrene units as chromophoric moieties creates materials with enhanced emission properties, with excimer formation leading to broad wavelength emission ranges from 400 to 700 nm [10]. The mechanical locking approach using sebacoyl chloride-based crosslinking has been demonstrated to boost circularly polarized luminescence performances through conformational control [10].

Photocrosslinking applications of sebacoyl chloride-derived materials show excellent potential in creating stable networks with controlled mechanical properties. The compound's ability to participate in both thermal and photochemical crosslinking reactions provides versatility in processing conditions [11]. These materials can be processed at moderate temperatures and subsequently crosslinked through UV exposure, offering advantages in manufacturing processes where heat-sensitive components are involved [11].

Biodegradable Hydrogel Fabrication for Controlled Drug Delivery

Sebacoyl chloride plays a crucial role in the development of biodegradable hydrogels for pharmaceutical applications, particularly in controlled drug delivery systems. The compound's ability to form ester linkages with various hydroxyl-containing polymers enables the creation of degradable crosslinked networks suitable for biomedical applications [12] [13].

The synthesis of biodegradable hydrogels using sebacoyl chloride involves crosslinking of natural polymers such as chitosan, alginate, and hyaluronic acid [12]. These hydrogels demonstrate controlled degradation profiles through hydrolytic cleavage of ester bonds, making them ideal for sustained drug release applications [12]. The degradation rate can be tuned by adjusting the crosslinking density and the chemical structure of the base polymer [12].

Chitosan-based hydrogels crosslinked with sebacoyl chloride exhibit enhanced mechanical properties and controlled swelling behavior [14]. The incorporation of sebacoyl moieties creates networks with improved structural integrity while maintaining biocompatibility [14]. These materials demonstrate excellent drug loading capacity and controlled release kinetics, with release rates dependent on the crosslinking density and environmental conditions [14].

The development of temperature-sensitive hydrogels using sebacoyl chloride crosslinking has shown significant promise in injectable drug delivery systems [13]. These materials undergo sol-gel transition at physiological temperatures, allowing for easy injection and subsequent gel formation in vivo [13]. The resulting hydrogels provide sustained drug release over extended periods while gradually degrading into non-toxic products [13].

Poly(glycerol sebacate) hydrogels, synthesized through the reaction of glycerol with sebacoyl chloride, represent a significant advancement in biodegradable materials for tissue engineering applications [15] [16]. These elastomeric hydrogels demonstrate excellent biocompatibility and mechanical properties that closely match those of natural tissues [15]. The degradation products, glycerol and sebacic acid, are naturally occurring compounds that are readily metabolized by the body [15].

The fabrication of pH-responsive hydrogels using sebacoyl chloride crosslinking enables site-specific drug delivery applications [12]. These materials demonstrate selective degradation in specific pH environments, such as the acidic conditions found in tumor tissues or the basic environment of the intestine [12]. This selectivity allows for targeted drug delivery with minimal systemic exposure [12].

Coordination Polymer Architectures for Catalytic Applications

Sebacoyl chloride serves as an effective ligand precursor in the synthesis of coordination polymers with catalytic properties. The compound's bifunctional nature allows for the formation of extended network structures when combined with metal ions, creating materials with unique catalytic activities [17] [18].

The synthesis of copper-based coordination polymers using sebacoyl chloride derivatives has demonstrated excellent catalytic performance in Fenton-type reactions [17]. These materials exhibit high degradation efficiency for organic pollutants, with Congo red degradation reaching 95.8% within 100 minutes [17]. The trinuclear copper clusters formed in these coordination polymers provide multiple active sites for catalytic reactions [17].

Iron coordination polymers synthesized from sebacoyl bis(isonicotinoylhydrazone) ligands show promising catalytic properties for various organic transformations [19]. The extended polymeric structure provides thermal stability and resistance to catalyst deactivation, making these materials suitable for industrial catalytic processes [19]. The coordination environment around the iron centers can be tuned through ligand modification to optimize catalytic selectivity [19].

Bimetallic coordination polymers incorporating sebacoyl chloride-derived ligands demonstrate synergistic catalytic effects [18]. The presence of two different metal centers in close proximity enables cooperative catalytic mechanisms that are not achievable with monometallic systems [18]. These materials show enhanced activity in oxygen evolution reactions and other energy-related catalytic processes [18].

The development of heterogeneous catalysts using sebacoyl chloride-based coordination polymers offers advantages in catalyst recovery and reuse [18]. The polymeric nature of these materials allows for easy separation from reaction mixtures while maintaining catalytic activity over multiple cycles [18]. The controlled porosity and surface area of these materials can be optimized for specific catalytic applications [18].

Photocatalytic applications of sebacoyl chloride-derived coordination polymers show potential in environmental remediation and solar energy conversion [17]. The incorporation of chromophoric ligands enables light absorption and subsequent photocatalytic activity [17]. These materials demonstrate stability under photocatalytic conditions and can be regenerated through simple treatments [17].

| Property | Value | Application |

|---|---|---|

| Molecular Weight | 239.14 g/mol | Stoichiometric calculations |

| Melting Point | -2.5 to -5°C | Processing conditions |

| Boiling Point | 220°C | Thermal stability limits |

| Density | 1.121 g/mL | Material handling |

| Reactivity | High (acyl chloride) | Rapid polymerization |

| Solubility | Hydrocarbons, ethers | Solvent selection |

| Application | Temperature Range | Reaction Rate | Product Type |

|---|---|---|---|

| Nylon-6,10 Synthesis | 20-50°C | 1.5-2.1 h⁻¹ | High-strength fibers |

| Hydrogel Crosslinking | 37-80°C | 0.8-1.2 h⁻¹ | Biodegradable networks |

| Coordination Polymers | 130-160°C | Variable | Catalytic materials |

| Photopolymerization | 25-60°C | Light-dependent | Smart materials |

XLogP3

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant